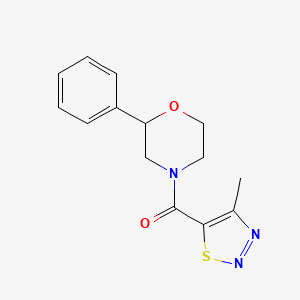

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Derivatives of 4-methyl-1,2,3-thiadiazole have been synthesized and evaluated for their potential to combat bacterial infections, particularly those caused by strains resistant to commonly used antibiotics . The compound has shown significant activity against Gram-positive bacteria, making it a valuable candidate for developing new antimicrobial agents.

Synthesis of Hydrazide-Hydrazones

The compound serves as a precursor in the synthesis of hydrazide-hydrazones, a class of organic compounds known for their biological potential . These derivatives are synthesized with the aim of obtaining substances that exhibit substantial antimicrobial activity, thereby contributing to the search for new therapeutic molecules.

Lipophilicity Studies

Lipophilicity is a crucial property that affects the distribution and efficacy of pharmaceutical compounds. The derivatives of 4-methyl-1,2,3-thiadiazole have been studied for their lipophilicity, which is essential for understanding their pharmacokinetic behaviors .

Organic Synthesis

This compound is also significant in the realm of organic chemistry, where it is used in the synthesis of various novel organic compounds. Its derivatives are explored for their potential applications in medicinal chemistry and drug design .

Molecular Modeling

Molecular modeling studies have been conducted on derivatives of this compound to understand their interactions at the molecular level . These studies help in predicting the behavior of these compounds in biological systems and can guide the design of new drugs with improved efficacy.

Evaluation of Bioactivity

The bioactivity of the compound’s derivatives, particularly their antimicrobial properties, is rigorously evaluated through in vitro studies. These evaluations help in determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), which are critical for assessing the therapeutic potential of these compounds .

Development of Antibiotics

Given the compound’s effectiveness against resistant bacterial strains, it holds promise for the development of new antibiotics. The ongoing research aims to address the growing concern of antibiotic resistance by exploring these derivatives as alternative treatment options .

Public Health Research

Finally, the compound’s applications extend to public health research, where it contributes to the ongoing efforts to find new solutions to combat infectious diseases. The research on this compound and its derivatives plays a vital role in developing strategies to protect public health against resistant bacterial infections .

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have been found to interact with various targets, including enzymes like pyruvate kinase .

Mode of Action

1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been associated with the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Pharmacokinetics

The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .

Action Environment

It has been noted that the effects of 1,3,4-thiadiazole compounds can be associated with both conformational changes in the analyzed molecules and charge transfer (ct) effects, which are influenced by the aggregation factor .

Propiedades

IUPAC Name |

(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERYAKSTOEMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2994571.png)

![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)